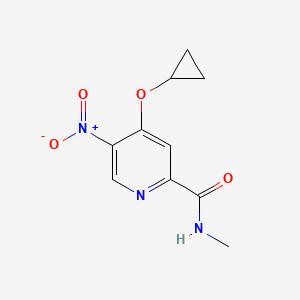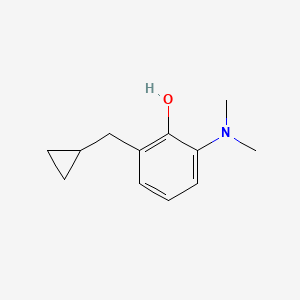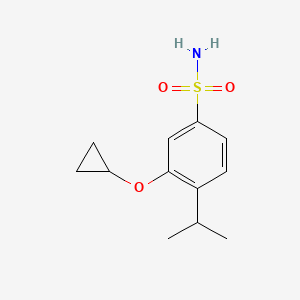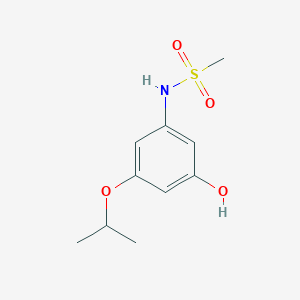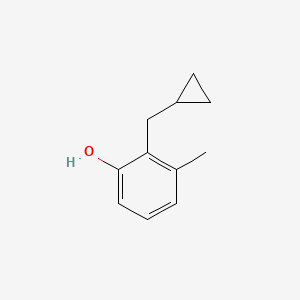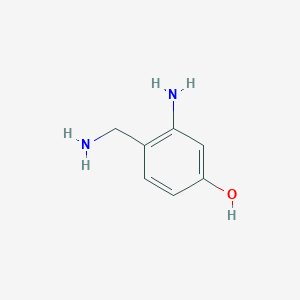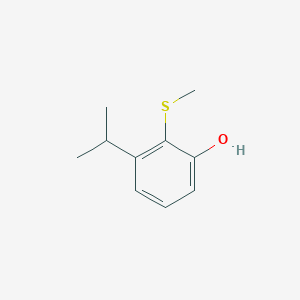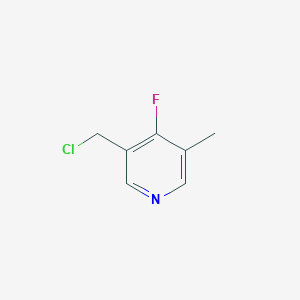
3-(Chloromethyl)-4-fluoro-5-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-4-fluoro-5-methylpyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a chloromethyl group, a fluorine atom, and a methyl group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-4-fluoro-5-methylpyridine typically involves the chloromethylation of 4-fluoro-5-methylpyridine. One common method is the reaction of 4-fluoro-5-methylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which facilitate the formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The use of microwave irradiation has also been explored to enhance reaction rates and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloromethyl)-4-fluoro-5-methylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is 4-fluoro-5-methylpyridine.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-4-fluoro-5-methylpyridine has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antimicrobial and anti-inflammatory properties.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its ability to disrupt biological processes in pests.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and coatings, due to its reactivity and functional groups.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-4-fluoro-5-methylpyridine depends on its application:
Pharmaceuticals: It may act by inhibiting specific enzymes or receptors in microbial or human cells, leading to therapeutic effects.
Agrochemicals: The compound can interfere with essential biological pathways in pests, such as enzyme inhibition or disruption of cell membrane integrity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Chloromethyl)-5-methylpyridine: Similar structure but lacks the fluorine atom.
4-Fluoro-5-methylpyridine: Similar structure but lacks the chloromethyl group.
3-(Chloromethyl)-4-methylpyridine: Similar structure but lacks the fluorine atom and has an additional methyl group.
Uniqueness
3-(Chloromethyl)-4-fluoro-5-methylpyridine is unique due to the presence of both the chloromethyl and fluorine substituents on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in pharmaceuticals, agrochemicals, and materials science.
Eigenschaften
Molekularformel |
C7H7ClFN |
|---|---|
Molekulargewicht |
159.59 g/mol |
IUPAC-Name |
3-(chloromethyl)-4-fluoro-5-methylpyridine |
InChI |
InChI=1S/C7H7ClFN/c1-5-3-10-4-6(2-8)7(5)9/h3-4H,2H2,1H3 |
InChI-Schlüssel |
NEYPAUZLGKDZLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=CC(=C1F)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


